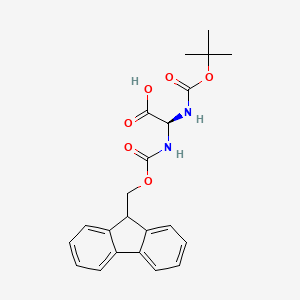

Fmoc-a-amino-D-Gly(Boc)-OH

説明

Contextualizing Unnatural Amino Acid Building Blocks in Modern Peptide Synthesis and Design

Modern peptide synthesis has moved far beyond the 20 proteinogenic amino acids, embracing a vast and diverse world of unnatural amino acids (UAAs). rsc.orgljmu.ac.uk These non-proteinogenic building blocks are either chemically synthesized or found in nature but are not encoded by the standard genetic code. researchgate.net Their incorporation into peptide chains is a cornerstone of contemporary drug discovery and materials science, offering a powerful method to create peptidomimetics—molecules that mimic natural peptides but possess enhanced properties. rsc.org

The use of UAAs allows chemists to overcome many of the limitations inherent in natural peptides, such as poor stability against proteolytic degradation, low bioavailability, and limited receptor selectivity. researchgate.net By strategically inserting UAAs, researchers can introduce specific conformational constraints, modify side-chain functionalities, and build robust molecular scaffolds. rsc.orgresearchgate.net This can lead to peptides with improved potency, a longer in vivo half-life, and enhanced ability to cross cell membranes. researchgate.net

The synthesis of these modified peptides is predominantly carried out using Solid-Phase Peptide Synthesis (SPPS), with the Fmoc (9-fluorenylmethoxycarbonyl) strategy being the most prevalent approach today. publish.csiro.auiris-biotech.de The Fmoc group provides temporary protection for the N-terminus of the growing peptide chain and can be removed under mild basic conditions, which are compatible with a wide range of sensitive UAAs and complex peptide modifications. publish.csiro.aupeptide.com This contrasts with the older Boc (tert-butyloxycarbonyl) strategy, which requires repeated exposure to strong acids for deprotection. publish.csiro.auiris-biotech.de The orthogonality and mildness of the Fmoc approach have made it the method of choice for constructing complex, tailored peptide architectures. iris-biotech.dehku.hk

Significance of Fmoc-α-amino-D-Gly(Boc)-OH as a Specialized Unnatural Amino Acid Derivative (Fmoc-Dap(N-Boc-Gly)-OH)

Fmoc-α-amino-D-Gly(Boc)-OH is a highly specialized building block used in Fmoc-based SPPS. It is a derivative of a gem-diamino acid, specifically an α-aminoglycine, where the α-carbon is attached to two amino groups. In this compound, one amino group is protected by the base-labile Fmoc group, while the other is protected by the acid-labile Boc group. This orthogonal protection scheme is critical, allowing for selective deprotection and further functionalization at a specific point in the peptide synthesis.

The structure of this building block provides a unique point for molecular elaboration. The prompt's alternative name, Fmoc-Dap(N-Boc-Gly)-OH, points to the functional outcome of using such a scaffold: it allows for the creation of a structure akin to a diaminopropionic acid (Dap) residue that is further modified on its side-chain amino group with a Boc-protected glycine (B1666218). This creates a short peptide branch off the main peptide backbone, a key strategy for developing complex peptide architectures.

The significance of this building block lies in its ability to act as a linchpin for creating branched or cyclic peptides. For instance, the closely related building block, Fmoc-Dap(Boc)-OH, has been instrumental in preparing peptides with cyclic structures and has been used as a protected analog of lysine (B10760008) in structure-activity relationship (SAR) studies. nih.gov Such building blocks are essential for designing molecules with precisely controlled three-dimensional shapes to improve binding affinity and specificity for biological targets like receptors or enzymes. sigmaaldrich.com

Table 1: Chemical Properties of Fmoc-α-amino-D-Gly(Boc)-OH

| Property | Value | Reference |

| Synonyms | (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)acetic acid, Fmoc-D-Agl(Boc)-OH | nih.gov |

| Molecular Formula | C₂₂H₂₄N₂O₆ | nih.govchempep.com |

| Molecular Weight | 412.44 g/mol | nih.govchempep.com |

| CAS Number | 176039-39-7 | chempep.com |

| Appearance | White solid | |

| Primary Application | Fmoc solid-phase peptide synthesis | peptide.com |

Evolution of its Role in Tailored Peptide Architectures and Functionality

The role of specialized building blocks in peptide synthesis has evolved significantly. Early SPPS primarily involved the sequential addition of single, protected amino acids. However, this approach often encountered difficulties, particularly during the synthesis of "difficult sequences"—long peptides or those prone to aggregation and formation of secondary structures like β-sheets on the resin, which hinders subsequent coupling steps and lowers yield.

To address these challenges, the field progressed towards the use of pre-formed dipeptide and multi-peptide fragments as building blocks. The introduction of pseudoproline dipeptides in the mid-1990s was a major breakthrough, as these units temporarily disrupt the hydrogen-bonding patterns that lead to aggregation, thereby improving solubility and coupling efficiency. This concept has expanded to include a wide variety of advanced building blocks designed to overcome specific synthetic hurdles. For example, the use of dipeptides where one amino acid is protected by a 2,4-dimethoxybenzyl (Dmb) group can help prevent the common side reaction of aspartimide formation.

The use of Fmoc-α-amino-D-Gly(Boc)-OH fits within this evolutionary trend towards more complex and functionally dense building blocks. Its design allows chemists to move beyond simple linear chains and construct more elaborate, tailored peptide architectures. The ability to introduce a branch point or a site for specific cyclization is crucial for mimicking complex natural peptide structures or for creating entirely novel scaffolds. sigmaaldrich.com This evolution enables the synthesis of diverse motifs such as side chain-to-side chain cyclic peptides, branched peptides, and multi-cyclic systems, which often exhibit superior biological activity compared to their linear counterparts due to their conformationally restrained states. sigmaaldrich.com

Table 2: Advantages of Using Advanced Dipeptide Building Blocks in SPPS

| Feature | Standard SPPS (Single Amino Acid Addition) | SPPS with Advanced Building Blocks |

| Aggregation | High risk for certain "difficult" sequences. | Reduced risk by disrupting secondary structure formation. |

| Side Reactions | Increased risk of side reactions like aspartimide formation or diketopiperazine formation. | Can be minimized by using specifically designed building blocks (e.g., Dmb-protected dipeptides). |

| Coupling Efficiency | Can be low for sterically hindered amino acids or within aggregated sequences. | Generally improved, as the most challenging coupling step is performed in solution beforehand. |

| Architectural Complexity | Primarily suited for linear peptides. | Enables facile synthesis of complex architectures (branched, cyclic, etc.). sigmaaldrich.com |

Structure

3D Structure

特性

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O6/c1-22(2,3)30-21(28)24-18(19(25)26)23-20(27)29-12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11,17-18H,12H2,1-3H3,(H,23,27)(H,24,28)(H,25,26)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWCFKRJSLGKRNA-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Fmoc α Amino D Gly Boc Oh Monomer

Stereoselective Synthetic Routes for D-Configuration Control

Achieving the desired D-configuration at the α-carbon is a paramount challenge in the synthesis of Fmoc-α-amino-D-Gly(Boc)-OH. The control of stereochemistry is crucial as the biological activity of peptides is often highly dependent on the chirality of their constituent amino acids. Several strategies have been developed to ensure the enantiopurity of the final product.

One common approach involves the use of chiral auxiliaries or catalysts in asymmetric synthesis. For instance, the asymmetric Strecker reaction can be employed to introduce the amino group stereoselectively. acs.org Another effective method is the enzymatic resolution of a racemic mixture of a suitable precursor. This method takes advantage of the high stereoselectivity of enzymes to separate the desired D-enantiomer from its L-counterpart.

A frequently utilized strategy begins with an enantiopure starting material. For example, the synthesis can commence from a commercially available chiral glycine (B1666218) derivative. scielo.br In a related approach, a stereoselective reduction of a chiral α-aminoketone can establish the desired stereocenter. scielo.br The choice of starting material and synthetic route is often dictated by factors such as cost, scalability, and the desired level of enantiomeric excess.

A representative, though not specific to this exact molecule, stereoselective synthesis of a chiral amino acid might involve the following conceptual steps:

Starting Material Selection : Begin with a commercially available, enantiopure precursor like (R)-2-(2,5-dihydrophenyl)-glycine. scielo.br

Protection : The amino group is protected, for instance with a Boc group, to yield a carbamate. scielo.br

Functional Group Manipulation : The molecule is then subjected to a series of reactions to introduce the necessary functional groups while maintaining the stereochemical integrity of the chiral center.

Final Deprotection and Reprotection : Selective deprotection and subsequent introduction of the Fmoc and Boc groups on the respective amino functionalities would yield the target molecule.

The success of these routes hinges on the careful selection of reagents and reaction conditions to prevent racemization at the sensitive α-carbon.

Optimized Protecting Group Strategies for the α-Amino and Side-Chain Carbamate

The differential protection of the two amino groups in Fmoc-α-amino-D-Gly(Boc)-OH is fundamental to its utility in solid-phase peptide synthesis (SPPS). The selection of the 9-fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) groups is a classic example of an orthogonal protection strategy. This orthogonality allows for the selective removal of one protecting group while the other remains intact, a critical feature for controlled peptide chain elongation. springernature.com

The Fmoc Group : The Fmoc group protects the α-amino group and is base-labile, typically removed using a solution of piperidine (B6355638) in a suitable solvent like dimethylformamide (DMF). Its removal unmasks the α-amino group, allowing for the coupling of the next amino acid in the peptide sequence. The mild conditions required for Fmoc deprotection are a key advantage of this strategy.

The Boc Group : The Boc group, in this context, protects the "side-chain" amino group. It is stable to the basic conditions used for Fmoc removal but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA). organic-chemistry.org This acid-lability ensures that the side-chain amino group remains protected throughout the peptide synthesis and is only deprotected during the final cleavage of the peptide from the solid support. sigmaaldrich.com

The combination of these two protecting groups provides the necessary control for the stepwise assembly of peptides. springernature.com The choice of these specific carbamates is also influenced by their ability to confer good solubility in common organic solvents used in peptide synthesis and to minimize side reactions. researchgate.net

| Protecting Group | Chemical Name | Cleavage Condition | Purpose in Fmoc-α-amino-D-Gly(Boc)-OH |

| Fmoc | 9-Fluorenylmethyloxycarbonyl | Mild base (e.g., piperidine) | Protects the α-amino group for chain elongation in SPPS. |

| Boc | tert-Butyloxycarbonyl | Strong acid (e.g., TFA) | Protects the side-chain amino group until final peptide cleavage. sigmaaldrich.com |

Mitigation of Side Reactions During Monomer Synthesis (e.g., Dipeptide Formation, Lossen Rearrangement)

The synthesis of Fmoc-protected amino acids is not without its challenges, and several side reactions can occur, leading to impurities and reduced yields.

Dipeptide Formation : A common side reaction during the introduction of the Fmoc group using Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) is the formation of the corresponding Fmoc-dipeptide. core.ac.uk This occurs when the carboxylate of a newly formed Fmoc-amino acid attacks another molecule of the activated Fmoc reagent, leading to the formation of a mixed anhydride (B1165640) which then reacts with another amino acid molecule. tandfonline.com This can be particularly problematic as the resulting dipeptide impurity can be difficult to separate from the desired monomer. core.ac.uk To mitigate this, several strategies can be employed:

Use of alternative Fmoc-donating reagents : Reagents like Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) or the more recently developed Fmoc-2-MBT (Fmoc-2-mercaptobenzothiazole) can significantly reduce or eliminate dipeptide formation. core.ac.ukub.edu

In situ silylation : Temporary protection of the carboxylic acid group via silylation can prevent its nucleophilic attack and subsequent dipeptide formation. nih.gov

Use of dicyclohexylammonium (B1228976) salts : Forming a stable ionic adduct of the amino acid with dicyclohexylamine (B1670486) can moderate the nucleophilicity of the carboxylate, thus preventing the formation of by-products. tandfonline.com

Lossen Rearrangement : The Lossen rearrangement is a reaction that converts a hydroxamic acid or its derivative into an isocyanate. wikipedia.org While not a direct side reaction in the primary synthesis of the title compound, it is a relevant transformation in peptide chemistry, especially when dealing with activated carboxyl groups and nitrogen nucleophiles. core.ac.ukrsc.org The isocyanate intermediate can then react with amines to form ureas. wikipedia.org In the context of monomer synthesis, conditions that could lead to the formation of hydroxamic acid-like intermediates should be carefully controlled to avoid unintended rearrangements and the formation of urea-based impurities. The reaction is compatible with Fmoc and Boc protecting groups and can be mediated by carbodiimides. core.ac.ukrsc.org

Other potential side reactions in the broader context of using this monomer in SPPS include:

Diketopiperazine formation : This is a common side reaction at the dipeptide stage, especially when using Fmoc chemistry. chempep.comacs.org

Aspartimide formation : For peptides containing aspartic acid, this side reaction can be a significant issue. nih.govpeptide.com

Racemization : The activation of the carboxylic acid for coupling can lead to racemization at the α-carbon, particularly with certain amino acids and coupling reagents. nih.gov

Careful selection of coupling reagents, reaction conditions, and protecting groups for other amino acids in the peptide sequence is crucial to minimize these unwanted side reactions.

| Side Reaction | Description | Mitigation Strategy |

| Dipeptide Formation | Formation of an Fmoc-protected dipeptide during the introduction of the Fmoc group. core.ac.uk | Use of Fmoc-OSu or Fmoc-2-MBT instead of Fmoc-Cl; in situ silylation of the carboxylic acid. core.ac.uknih.gov |

| Lossen Rearrangement | Conversion of a hydroxamic acid derivative to an isocyanate, potentially leading to urea (B33335) impurities. wikipedia.org | Avoidance of reaction conditions that could generate hydroxamic acid-like intermediates. |

| Diketopiperazine Formation | Intramolecular cyclization of a dipeptide to form a six-membered ring, leading to chain termination. chempep.com | Use of sterically hindered resins like 2-chlorotrityl chloride resin; coupling of pre-formed dipeptides. chempep.com |

Scalable Preparation Techniques for Research and Development Applications

The transition from a laboratory-scale synthesis to a scalable process for research and development or even larger-scale production requires consideration of factors such as cost, safety, efficiency, and ease of purification. Several publications have addressed the scalable synthesis of Fmoc-protected amino acids and related compounds. nih.govacs.orgrsc.orgresearchgate.net

Key aspects of scalable preparation include:

Process Optimization : This involves optimizing reaction conditions such as temperature, reaction time, and stoichiometry of reagents to maximize yield and purity while minimizing cost and waste. For example, microwave-assisted synthesis has been shown to significantly reduce reaction times for dipeptide synthesis. mdpi.com

Reagent Selection : Choosing cost-effective and readily available starting materials and reagents is crucial for scalability. researchgate.net

Purification Methods : Developing robust and scalable purification methods is essential. While chromatography is common at the lab scale, crystallization is often preferred for larger quantities due to its lower cost and higher throughput.

One-Pot Procedures : Combining multiple synthetic steps into a single "one-pot" process can improve efficiency and reduce the need for intermediate purification steps, which is highly desirable for scalable synthesis. tandfonline.com

An example of a scalable approach for a related compound involved the synthesis of an Fmoc-protected peptide nucleic acid backbone, where the process started with 50g of Boc anhydride and yielded 31g of the final product. researchgate.net Similarly, multi-gram scale preparations of other Fmoc-protected amino acids have been reported, demonstrating the feasibility of scaling up these synthetic routes. rsc.org The development of such scalable techniques is vital for making specialized amino acids like Fmoc-α-amino-D-Gly(Boc)-OH more accessible for various research and development applications.

Integration and Application in Solid Phase Peptide Synthesis Spps

Coupling Chemistry and Efficiency of N-Substituted Glycine (B1666218) Derivatives in SPPS

The integration of Fmoc-protected N-substituted glycine monomers into a growing peptide chain follows the general cycle of Fmoc-SPPS: iterative Nα-Fmoc deprotection and coupling. However, the specific nature of these building blocks introduces unique considerations for the coupling step. The efficiency of the reaction is influenced by the steric hindrance of both the incoming monomer and the N-terminal amine on the resin-bound peptide.

The initial coupling of the Fmoc-N-(Boc-alkyl)-glycine monomer to a free primary amine on the resin proceeds with standard activation methods. Potent coupling reagents are often employed to ensure high efficiency. For instance, aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU, or phosphonium-based reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), in the presence of a tertiary base such as DIPEA (N,N-Diisopropylethylamine), are commonly used. Microwave-assisted coupling has also been shown to be effective, often reducing reaction times and improving yields.

The more significant challenge arises in the subsequent step: coupling the next amino acid to the secondary amine of the newly incorporated N-substituted glycine residue. This acylation is sterically hindered and generally exhibits slower kinetics than coupling to a primary amine. To achieve satisfactory yields, more forceful coupling conditions are often necessary.

Key Coupling Reagents and Conditions:

For initial monomer coupling: Standard reagents like HATU, HBTU, and PyBOP are generally effective.

For coupling onto the N-substituted glycine secondary amine: More reactive reagents such as HATU, PyBrOP (Bromotripyrrolidinophosphonium hexafluorophosphate), or the generation of amino acid fluorides are recommended to overcome the steric hindrance.

The table below summarizes common coupling reagents used for incorporating and elongating from N-substituted glycine residues.

| Coupling Step | Recommended Reagents | Base | Rationale | Citation |

|---|---|---|---|---|

| Coupling of Fmoc-N-(Boc-alkyl)-Gly-OH to resin-bound amine | HATU, HCTU, PyBOP | DIPEA | Ensures efficient activation and coupling of the bulky monomer. | |

| Coupling of next Fmoc-AA-OH to N-substituted Gly residue | HATU, PyBrOP, Amino Acid Fluorides | DIPEA, Collidine | Overcomes the steric hindrance of the secondary amine for efficient acylation. |

Orthogonal Protecting Group Strategies in Conjunction with Fmoc/tBu Chemistry

The Fmoc/tBu strategy is the most widely used orthogonal protection scheme in SPPS. This strategy relies on the differential stability of protecting groups to specific reagents: the temporary Nα-Fmoc group is labile to basic conditions (typically a solution of piperidine (B6355638) in DMF), while the "permanent" side-chain protecting groups (like tBu, Trt, and Boc) are labile to acid (typically trifluoroacetic acid, TFA).

The use of building blocks like Fmoc-N-(4-Boc-aminobutyl)-Gly-OH fits perfectly within this orthogonal scheme.

Nα-Fmoc Group: This group provides temporary protection of the α-amino group. It is removed at the beginning of each synthesis cycle with a piperidine solution to allow for the coupling of the next amino acid.

Side-Chain Boc Group: The tert-Butoxycarbonyl (Boc) group protects the primary amine on the N-substituted side chain. It is stable to the basic conditions used for Fmoc removal, ensuring the side chain's functionality does not interfere with peptide elongation.

Final Deprotection: The Boc group is removed simultaneously with other acid-labile side-chain protecting groups and cleavage of the peptide from the resin during the final step with a strong acid cocktail, most commonly containing TFA.

This dual Fmoc/Boc protection on a single glycine-based monomer allows for the precise construction of peptide-peptoid hybrids. The orthogonality ensures that the backbone can be extended without premature deprotection or modification of the side-chain amine, which can be unmasked at the end of the synthesis for subsequent conjugation, labeling, or to simply provide a positive charge. For more complex synthetic targets, additional orthogonal protecting groups like Alloc (Allyloxycarbonyl), which is removed by palladium catalysis, can be incorporated to allow for selective on-resin modifications.

| Protecting Group | Chemical Name | Function | Cleavage Condition | Stability | Citation |

|---|---|---|---|---|---|

| Fmoc | 9-Fluorenylmethyloxycarbonyl | Temporary Nα-protection | Base (e.g., 20% Piperidine in DMF) | Stable to acid (TFA) | |

| Boc | tert-Butoxycarbonyl | Permanent side-chain protection | Acid (e.g., TFA) | Stable to base (Piperidine) |

Methodological Challenges and Solutions for its Incorporation into Peptide Chains

The introduction of N-substituted glycine derivatives presents specific methodological challenges that must be addressed to ensure a successful synthesis.

Difficult Coupling onto Secondary Amines: As previously noted, the acylation of the N-substituted glycine's secondary amine is sterically hindered and kinetically slow. This can result in incomplete coupling, leading to deletion sequences that are difficult to separate from the target peptide.

Solution: The use of highly efficient coupling reagents (e.g., HATU, PyBrOP), extended coupling times, double coupling protocols, or microwave-assisted synthesis can significantly improve coupling efficiency. Monitoring the reaction completion using a colorimetric method like the Kaiser test is crucial; however, the Kaiser test only works for primary amines and will give a negative result for the secondary amine of the peptoid residue. Alternative tests or cleavage and analysis of a small resin sample are necessary.

On-Resin Aggregation: While the absence of a backbone amide proton in peptoid residues disrupts the inter-chain hydrogen bonding that causes β-sheet formation in peptides, aggregation can still occur, particularly in long or hydrophobic sequences.

Solution: A powerful strategy to mitigate aggregation is the use of reversible backbone protection on the glycine nitrogen. Derivatives like Fmoc-(Dmb)Gly-OH, where Dmb is 2,4-dimethoxybenzyl, can be incorporated. The bulky Dmb group disrupts secondary structures, improving solvation and reaction kinetics. These are often introduced as dipeptide units (e.g., Fmoc-Xaa-(Dmb)Gly-OH) to circumvent the difficult coupling onto the secondary amine. The Dmb group is acid-labile and is removed during the final TFA cleavage.

Purity of Monomers: The quality of the building blocks is paramount in SPPS. The presence of impurities such as free amino acids or residual acids from the monomer's synthesis can lead to undesired side reactions like chain termination, significantly reducing the yield of the target peptide.

Solution: It is essential to use high-purity (≥98-99%) N-substituted glycine monomers from reliable suppliers and to ensure proper storage conditions to prevent degradation.

Impact on Peptide Elongation Kinetics and Overall Synthetic Yields

Elongation Kinetics: The primary kinetic bottleneck is the slow acylation of the secondary amine following the incorporation of the N-substituted glycine. While Fmoc deprotection is generally rapid, its rate can be influenced by the steric bulk of adjacent residues and local aggregation. In

Utilization in Solution Phase Peptide Synthesis and Fragment Condensation

Specific Reaction Conditions and Strategies for Solution-Phase Incorporation

The incorporation of Fmoc-α-amino-D-Gly(Boc)-OH into a growing peptide chain in solution requires carefully planned reaction conditions to ensure efficient coupling and prevent side reactions. The process involves the activation of the carboxylic acid group of the Fmoc-protected amino acid, followed by its reaction with the free N-terminal amine of the peptide chain. wikipedia.org

Coupling Reagents: The choice of coupling reagent is critical for achieving high yields and minimizing racemization. Common classes of reagents used in solution-phase synthesis include:

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are frequently used, often in combination with additives like N-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and reduce the risk of racemization. google.comresearchgate.net

Uronium/Phosphonium Salts: Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are known for their high efficiency and rapid reaction times. google.comacs.org For instance, in some syntheses, PyOxim has been shown to provide better conversion with no detectable racemization compared to HBTU/HOBt. nih.gov

Solvents and Bases: The reaction is typically carried out in polar aprotic solvents like N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM). google.com An organic base, such as diisopropylethylamine (DIPEA) or collidine, is often added to the reaction mixture to neutralize the protonated amine and facilitate the coupling reaction. google.comnih.gov

Reaction Strategy: The general strategy for incorporating Fmoc-α-amino-D-Gly(Boc)-OH involves dissolving the protected amino acid, the N-terminally deprotected peptide, the coupling reagent, and any additives in an appropriate solvent. The reaction progress is monitored using techniques like HPLC. After the coupling is complete, a crucial purification step is required to remove excess reagents and byproducts, a characteristic challenge of solution-phase synthesis compared to SPPS where filtration and washing are sufficient. nih.govmasterorganicchemistry.com

The table below summarizes common coupling reagents and conditions applicable for the solution-phase incorporation of Fmoc-protected amino acids.

| Coupling Reagent | Additive | Base | Typical Solvent | Key Characteristics |

| DIC | HOBt | DIPEA | DMF/DCM | Cost-effective; byproduct (diisopropylurea) can be difficult to remove. google.comresearchgate.net |

| HBTU | HOBt | DIPEA | DMF | High efficiency, but can pose a risk of racemization for sensitive residues. google.comnih.gov |

| HATU | HOAt | DIPEA/Collidine | DMF | Very efficient, low racemization, but more expensive. nih.gov |

| PyOxim | None | DIPEA | DMF | Shown to be highly effective for segment condensation with minimal racemization. nih.gov |

The Fmoc group is subsequently removed using a mild base, typically a 20% solution of piperidine (B6355638) in DMF, to expose the alpha-amine for the next coupling step. google.com The Boc group on the side chain remains stable under these conditions, ensuring the side-chain amine does not interfere with subsequent chain elongation. peptide.com

Application in Segment Condensation for Assembly of Complex Peptide Sequences

Segment condensation, also known as fragment condensation, is a powerful strategy in solution-phase synthesis for assembling large or complex peptides. google.com This approach involves the synthesis of several smaller, protected peptide fragments, which are then purified and coupled together in solution to form the final, full-length peptide. google.comnih.gov This convergent strategy can lead to a purer final product and can be more efficient for long sequences compared to a linear, stepwise approach. researchgate.net

Fmoc-α-amino-D-Gly(Boc)-OH is a valuable building block in this context. A peptide fragment can be synthesized to terminate with this residue at its C-terminus. The synthetic utility arises from the orthogonal protecting groups:

The Fmoc group is removed from the N-terminus of the fragment, allowing it to be coupled to the C-terminus of another protected peptide segment.

The Boc group on the side chain remains intact during this process, preventing unwanted branching or side reactions. It is removed later during the final deprotection step, typically using a strong acid like trifluoroacetic acid (TFA). peptide.compeptide.com

This strategy allows for the precise and controlled assembly of complex architectures. For example, a protected dipeptide fragment containing the target compound can be prepared and then used in a larger convergent synthesis. nih.govub.edu The use of such pre-formed fragments can improve coupling efficiency and simplify purification, especially when dealing with difficult sequences. researchgate.net

The following table illustrates a hypothetical strategy for using a fragment containing Fmoc-α-amino-D-Gly(Boc)-OH in a segment condensation approach.

| Step | Action | Fragment A | Fragment B | Resulting Peptide |

| 1 | Synthesize Fragments | Boc-Peptide-1-OH | H -Peptide-2-OtBu | - |

| 2 | Prepare Fragment B | - | Fmoc-α-amino-D-Gly(Boc)-OH + H-Peptide-2-OtBu → Fmoc-α-amino-D-Gly(Boc)-Peptide-2-OtBu | - |

| 3 | Deprotect Fragment B | - | Piperidine treatment removes Fmoc group → H -α-amino-D-Gly(Boc)-Peptide-2-OtBu | - |

| 4 | Condense Segments | Couple Fragment A and deprotected Fragment B using a reagent like PyOxim. nih.gov | Boc-Peptide-1-OH | H -α-amino-D-Gly(Boc)-Peptide-2-OtBu |

| 5 | Final Deprotection | Treat with strong acid (e.g., TFA) to remove Boc and OtBu groups. | - | - |

This method of building complex molecules by connecting pre-synthesized, fully characterized peptide segments is a cornerstone of advanced solution-phase synthesis, enabling the creation of peptides that would be difficult to access through other means. researchgate.netnih.gov The unique structural features of Fmoc-α-amino-D-Gly(Boc)-OH make it a highly strategic component for such sophisticated synthetic endeavors.

Chemical Modification and Derivatization Strategies for Peptides Containing Fmoc α Amino D Gly Boc Oh

Post-Synthetic Functionalization and Side-Chain Chemistry

The incorporation of Fmoc-α-amino-D-Gly(Boc)-OH into a peptide sequence opens up numerous avenues for post-synthetic modification. Following its integration into the growing peptide chain via its carboxylic acid, the N-terminal Fmoc group is removed using standard basic conditions (e.g., piperidine) in Fmoc-based SPPS, allowing for further chain elongation. nih.gov The Boc-protected amine on the α-carbon, however, remains intact and acts as a latent functional handle. This "side-chain" amine can be selectively deprotected at a later stage using acidic conditions, such as trifluoroacetic acid (TFA), which are typically employed during the final cleavage of the peptide from the resin. nih.govpeptide.com

This orthogonal protection strategy allows for the selective functionalization of the α-amino group after the main peptide backbone has been assembled. Once the Boc group is removed, the newly liberated primary amine can be targeted for a variety of chemical modifications. This is analogous to the modification of the ε-amino group of a lysine (B10760008) residue, a common strategy for introducing labels, crosslinkers, or other moieties. thermofisher.com

Potential Post-Synthetic Modifications at the D-Gly(NH₂) Residue:

| Modification Type | Reagent/Method | Resulting Functionality | Potential Application |

| Acylation | Acetic anhydride (B1165640), Fatty acid chlorides | N-acetylated, N-lipidated amine | Modulating solubility, cell permeability |

| Alkylation | Alkyl halides | N-alkylated amine | Introducing steric bulk, altering binding |

| Bioconjugation | NHS-esters, Isothiocyanates | Labeled peptide (e.g., biotin, fluorescein) | Probes for binding assays, imaging |

| Peptide Branching | Coupling of another amino acid or peptide | Branched or dendritic peptide | Creating multivalent ligands, immunogens |

| Cyclization Anchor | Intramolecular coupling to C-terminus or other side-chain | Cyclic peptide | Enhancing stability and conformational rigidity |

This approach enables the creation of peptides with precisely located modifications, which would be difficult to achieve with standard proteinogenic amino acids. For example, a study on post-synthetic tandem reactions within metal-organic frameworks demonstrated the sequential deprotection of Boc groups followed by the coupling of additional amino acids, a process that mirrors the potential for branching from the deprotected D-Gly(NH₂) residue in a peptide. nih.govacs.org

Design and Synthesis of Peptidomimetics Incorporating the Derivative

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against proteolytic degradation or better receptor selectivity. researchgate.net The incorporation of non-natural amino acids like Fmoc-α-amino-D-Gly(Boc)-OH is a key strategy in peptidomimetic design. nsf.gov This derivative is particularly valuable as it introduces an α,α-disubstituted carbon into the peptide backbone, a modification known to influence local conformation and resist enzymatic cleavage.

The synthesis of peptidomimetics using this building block follows standard Fmoc/tBu solid-phase peptide synthesis protocols. acs.orguniversiteitleiden.nl Its unique value lies in the ability to use the Boc-protected amine as a versatile anchor point for building complex molecular architectures. After the linear peptide sequence is synthesized, the side-chain amine can be deprotected and used to introduce various non-peptidic scaffolds, effectively creating a hybrid peptide-small molecule construct. This strategy has been employed using other functionalized amino acids, such as Fmoc-D-Dap(Boc)-OH, to synthesize bioactive peptide mimetics for applications like medical imaging. medchemexpress.com

Strategies for Peptidomimetic Synthesis:

| Strategy | Description | Example Application |

| Backbone Modification | The α,α-disubstitution inherently alters the peptide backbone, restricting rotation and increasing steric hindrance. | Enhancing resistance to peptidases. |

| Side-Chain Extension | After deprotection of the Boc group, the α-amine can be elaborated with non-proteinogenic structures, such as heterocyclic moieties or complex organic molecules. | Development of novel receptor ligands with unique binding modes. |

| Aza-Peptide Mimicry | While not a true aza-amino acid, the gem-diamino arrangement can be used to mimic the structural features of aza-peptides, which have been shown to modulate peptide structure and activity. researchgate.net | Creation of peptides with altered hydrogen bonding patterns and conformational preferences. |

| Substrate-Based Inhibitors | The functionalizable side chain can be used to incorporate zinc-binding groups or other pharmacophores to create potent enzyme inhibitors, as demonstrated with other custom Fmoc-amino acids. acs.org | Design of targeted inhibitors for enzymes like histone deacetylases (HDACs). |

The synthesis of these peptidomimetics leverages the well-established principles of Fmoc chemistry, making the incorporation of Fmoc-α-amino-D-Gly(Boc)-OH compatible with automated peptide synthesizers and established laboratory workflows. nih.gov

Development of Conformationally Constrained Peptide Analogs

Controlling the three-dimensional structure of a peptide is crucial for enhancing its biological activity and selectivity. researchgate.net Fmoc-α-amino-D-Gly(Boc)-OH is a powerful tool for inducing conformational constraints. The presence of two substituents on the α-carbon severely restricts the rotation around the phi (Φ) and psi (Ψ) dihedral angles of the peptide backbone, forcing it to adopt a more defined local conformation. This approach has been used to identify the bioactive conformations of peptide hormones and to design receptor-selective analogs. bachem.com

Beyond local constraints, the derivative is highly useful for synthesizing cyclic peptides. Cyclization is a widely used strategy to reduce flexibility, increase stability, and improve the pharmacokinetic properties of peptides. nih.govgoogle.com The α-amino group of the Gly(Boc) residue, once deprotected, can serve as a nucleophilic handle for intramolecular cyclization reactions.

Methods for Cyclization Involving the D-Gly(NH₂) Residue:

| Cyclization Type | Description of Method | Resulting Structure |

| Head-to-Tail | Not directly applicable, as this involves the N- and C-termini of the linear peptide. | - |

| Side-Chain-to-Tail | The deprotected α-amine of the D-Gly residue is coupled to the C-terminal carboxylic acid of the peptide. | A cyclic peptide with the D-Gly residue as part of the ring structure. |

| Side-Chain-to-Side-Chain | The α-amine of the D-Gly residue is coupled to an activated side-chain of another amino acid (e.g., the carboxyl group of Asp or Glu). | A lactam-bridged cyclic peptide. |

| Side-Chain-to-Backbone | The α-amine attacks an electrophilic center on the backbone (less common). | A constrained cyclic structure. |

The synthesis of such cyclic peptides can be performed on-resin, where the linear precursor is assembled, selectively deprotected, and then cyclized before cleavage from the solid support. universiteitleiden.nlnih.gov The choice of protecting groups for other trifunctional amino acids in the sequence, such as Lys(Boc), Asp(OtBu), or Glu(OtBu), must be orthogonal to the conditions used for the cyclization step to prevent unwanted side reactions. google.comgoogle.com This strategic introduction of constraints can lock the peptide into its biologically active conformation, leading to a significant improvement in binding affinity and specificity.

Conformational Analysis and Structural Impact in Peptide Architectures

Influence of Fmoc-α-amino-D-Gly(Boc)-OH on Secondary and Tertiary Peptide Structures

The introduction of a D-amino acid, such as the D-glycine derivative Fmoc-α-amino-D-Gly(Boc)-OH, into a peptide sequence composed primarily of L-amino acids can significantly disrupt or alter common secondary structures like α-helices and β-sheets. The D-configuration forces a local change in the backbone dihedral angles (phi and psi), which can break the regular hydrogen-bonding patterns required for these structures. researchgate.net

However, this disruption is not merely a destructive process; it is a tool for precisely engineering peptide conformation. By strategically placing a D-amino acid, peptide chemists can introduce specific turns and folds that would otherwise be difficult to achieve. This level of control is crucial for designing peptidomimetics that can mimic the bioactive conformation of natural peptides or proteins.

The steric bulk of the Boc-protected side chain in Fmoc-α-amino-D-Gly(Boc)-OH further influences the local conformation. This bulky group can restrict the rotational freedom around the Cα-Cβ bond, favoring specific rotamers and contributing to a more defined local structure. This effect, combined with the D-configuration, can lead to unique and stable tertiary folds in the resulting peptide.

Role in Inducing and Stabilizing Specific Peptide Folds (e.g., β-turns, helical motifs)

One of the most significant applications of D-amino acids in peptide design is their ability to induce and stabilize β-turns. researchgate.net A β-turn is a four-amino-acid residue motif that reverses the direction of the peptide backbone, and it is a common feature in proteins and biologically active peptides. The presence of a D-amino acid at the i+1 or i+2 position of a β-turn can strongly favor its formation.

Specifically, the D-configuration of the α-amino-D-Gly(Boc)-OH residue can promote the formation of type I' or type II' β-turns, which are mirror images of the more common type I and II turns found in peptides composed solely of L-amino acids. The stabilization of these turns is critical for creating cyclic peptides and for mimicking the receptor-binding loops of natural ligands. researchgate.net

While a single D-amino acid can disrupt α-helices, the alternating incorporation of L- and D-amino acids can lead to the formation of unique helical structures, such as the 310-helix or left-handed helices. nih.gov The precise conformational outcome depends on the sequence context and the interplay of various non-covalent interactions within the peptide.

Table 1: Influence of D-Amino Acid Incorporation on Peptide Secondary Structures

| Structural Element | Effect of Single D-Amino Acid Inclusion | Effect of Alternating L- and D-Amino Acid Inclusion |

| α-Helix | Generally disruptive to right-handed helices. | Can promote the formation of left-handed or other unique helical structures. |

| β-Sheet | Can disrupt the regular hydrogen bonding pattern of parallel and anti-parallel sheets. | Can lead to the formation of pleated sheet structures with altered topology. |

| β-Turn | Strong promoter of specific turn types (e.g., type I', type II'). researchgate.net | Can be used to create well-defined, repetitive turn structures. |

Advanced Spectroscopic and Structural Elucidation Techniques for Peptides Incorporating the Derivative

Determining the precise three-dimensional structure of peptides containing non-natural amino acids like Fmoc-α-amino-D-Gly(Boc)-OH requires a combination of advanced analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Two-dimensional NMR techniques, such as COSY, TOCSY, and NOESY, are invaluable for determining the solution-state conformation of these peptides. NOESY experiments, in particular, provide through-space distance constraints between protons, which are crucial for defining the peptide's fold. The chemical shifts of amide protons can also provide information about their involvement in hydrogen bonds. acs.org

X-ray Crystallography: When a peptide can be crystallized, X-ray crystallography provides the most detailed and unambiguous structural information, revealing precise bond lengths, bond angles, and dihedral angles. researchgate.net This solid-state structure can then be compared with solution-state data from NMR to understand the peptide's conformational dynamics.

Vibrational Circular Dichroism (VCD) Spectroscopy: VCD is a chiroptical technique that is particularly sensitive to the conformation of molecules. nih.gov It can provide detailed information about the secondary structure of peptides in solution and can differentiate between different types of turns and helical motifs. nih.gov

Mass Spectrometry: Tandem mass spectrometry (MS/MS) can be used to confirm the sequence of the synthesized peptide and to provide some information about its gas-phase conformation. nih.gov

Theoretical and Computational Modeling of Conformational Landscapes

In conjunction with experimental techniques, computational modeling plays a vital role in understanding the conformational preferences of peptides containing Fmoc-α-amino-D-Gly(Boc)-OH.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations: These methods are used to explore the conformational space available to the peptide. By simulating the peptide's movement over time, researchers can identify low-energy conformations and understand the dynamic transitions between them. These simulations can predict the most stable folds and provide insights into the role of the D-amino acid in shaping the conformational landscape. researchgate.net

Quantum Mechanics (QM) Calculations: QM methods, such as Density Functional Theory (DFT), can provide highly accurate information about the electronic structure and energetics of different peptide conformations. mdpi.com These calculations are often used to refine the structures obtained from MM simulations and to accurately predict spectroscopic parameters that can be compared with experimental data.

Conformational Search Algorithms: Various algorithms are employed to systematically explore the vast number of possible conformations a peptide can adopt. These searches, guided by energy calculations, help to identify the global minimum energy structure and other low-energy conformers that are likely to be populated in solution. nih.gov

By combining these theoretical approaches with experimental data, a comprehensive picture of the structural impact of incorporating Fmoc-α-amino-D-Gly(Boc)-OH into a peptide can be developed. This knowledge is essential for the rational design of peptidomimetics with tailored structures and functions.

Applications in Advanced Biochemical and Material Science Research

Use as Building Blocks for Novel Peptide-Based Biomaterials

The development of novel biomaterials is a rapidly advancing field that increasingly utilizes synthetic peptides as fundamental components. nih.gov Fmoc-protected amino acids are central to the solid-phase peptide synthesis (SPPS) techniques used to construct these materials. nottingham.ac.uk The incorporation of unnatural amino acids, such as Fmoc-α-amino-D-Gly(Boc)-OH, allows for the design of biomaterials with tailored properties.

One of the primary advantages of incorporating D-amino acids into peptide sequences is the enhanced resistance to proteolytic degradation. rsc.org Materials designed for in-vivo applications benefit from this increased stability. The D-configuration of Fmoc-α-amino-D-Gly(Boc)-OH helps create peptide-based hydrogels, films, or scaffolds that persist longer in biological environments.

Furthermore, the geminal N-Boc-amino group represents a latent functional handle. After its incorporation into a peptide chain and subsequent selective deprotection of the Boc group, the newly freed amino group can serve as an attachment point for other molecules, such as drugs, imaging agents, or cross-linking moieties to enhance the mechanical properties of the biomaterial. This allows for the creation of multifunctional, "smart" biomaterials. The use of such modified amino acids provides precise control over the final structure and function of the end product. nih.gov

| Feature of Fmoc-α-amino-D-Gly(Boc)-OH | Advantage in Biomaterial Design | Reference |

|---|---|---|

| D-Amino Acid Backbone | Confers resistance to enzymatic degradation, increasing the in-vivo half-life of the biomaterial. | rsc.org |

| Geminal N-Boc-Amino Group | Provides an orthogonal handle for post-synthesis modification, allowing for the creation of branched or functionalized peptides. | nih.gov |

| Fmoc N-terminal Protection | Enables straightforward incorporation into peptide sequences using standard, mild Fmoc-SPPS chemistry. | nih.govnottingham.ac.uk |

Role in Engineering Self-Assembling Peptide Systems

Self-assembly is a process where molecules spontaneously organize into ordered structures. Peptides are excellent candidates for programmable self-assembly due to the specific interactions (hydrogen bonding, hydrophobic, electrostatic) dictated by their amino acid sequence. wikipedia.org These systems can form a variety of nanostructures, including nanofibers, nanotubes, and hydrogels, which are foundational for applications in tissue engineering and regenerative medicine. wikipedia.orgnih.gov

The incorporation of unnatural amino acids like Fmoc-α-amino-D-Gly(Boc)-OH is a key strategy for engineering novel self-assembling systems. nih.govaip.org The specific stereochemistry of a D-amino acid alters the peptide backbone's preferred torsion angles compared to its natural L-counterpart. This can be used to induce specific secondary structures, such as turns or helices, that guide the assembly into unique supramolecular architectures. aip.org

Research has shown that even the N-terminal protecting group can play a role in self-assembly. The aromatic Fmoc group, for instance, can promote assembly through π-π stacking interactions, a principle often exploited in the design of hydrogelators from Fmoc-dipeptides. nih.gov While the Fmoc group of this particular building block is removed during synthesis, the ability to precisely place unique residues that influence non-covalent interactions is a core principle in this field. By replacing a standard amino acid with Fmoc-α-amino-D-Gly(Boc)-OH, researchers can systematically probe and control the forces that drive the formation of complex, functional peptide-based nanostructures. nih.gov

Contribution to Drug Discovery Tool Development (e.g., scaffold for enzyme inhibitors)

Modified amino acids serve as powerful scaffolds for the development of therapeutic agents, particularly enzyme inhibitors. unifi.it Research has specifically identified Fmoc-amino acids as a promising starting point for designing potent and selective inhibitors for enzymes like butyrylcholinesterase (BChE), which is implicated in Alzheimer's disease. nih.govcalstate.edu In these inhibitors, the aromatic fluorenyl group of the Fmoc moiety often plays a crucial role in binding to the enzyme's active site. nih.govresearchgate.net

Fmoc-α-amino-D-Gly(Boc)-OH is an ideal candidate for this application for several reasons:

Proteolytic Stability : The D-configuration makes resulting peptide-based inhibitors resistant to degradation by proteases, a critical feature for any potential drug. peptide.com

Scaffold for Functionalization : The geminal diamine core is a key structural motif. After deprotection, the second amine can act as a mimic of a tetrahedral transition state in enzymatic reactions or be functionalized to introduce specific zinc-binding groups or other pharmacophores to target the active sites of enzymes like histone deacetylases (HDACs). acs.org

Stereochemical Control : The defined D-stereochemistry allows for precise spatial positioning of side chains and functional groups to optimize interactions with the target enzyme.

This approach of using custom-synthesized Fmoc amino acids facilitates the rapid generation of peptidomimetic inhibitor libraries to screen for highly selective and potent drug candidates. acs.org

| Inhibitor Design Aspect | Contribution of Fmoc-α-amino-D-Gly(Boc)-OH | Supporting Principle/Reference |

|---|---|---|

| Binding Affinity | The Fmoc group itself can contribute to binding within the enzyme active site. | nih.govcalstate.edu |

| Pharmacophore Presentation | The gem-diamino core allows for the introduction of specific functional groups (e.g., zinc-binding moieties) to target enzyme mechanisms. | acs.org |

| Biological Stability | The D-amino acid backbone enhances resistance to enzymatic cleavage, improving bioavailability. | peptide.com |

| Structural Rigidity & Conformation | The unique stereochemistry provides a fixed scaffold to orient binding elements correctly. | unifi.it |

Creation of Modified Peptide Libraries for Research Screening

Peptide libraries are powerful tools in chemical biology and drug discovery, used to screen vast numbers of compounds to identify new ligands, enzyme substrates, or therapeutic leads. creative-peptides.comnih.gov While biological library methods are generally limited to the 20 proteinogenic amino acids, chemical synthesis using Fmoc chemistry allows for the inclusion of a vast diversity of unnatural building blocks. nih.gov

The inclusion of D-amino acids and other non-natural amino acids is a key strategy for expanding the chemical space and structural diversity of a library. biosynth.comnih.gov Fmoc-α-amino-D-Gly(Boc)-OH serves as an advanced building block for creating such libraries. Its use enables several unique screening possibilities:

Stereochemical Probes : By including both the D- and L-isomers of this diamino acid in a library, researchers can systematically investigate the impact of stereochemistry on biological activity.

Branched Peptides : The Boc-protected side-chain amine can be deprotected on-resin, allowing for the synthesis of a second peptide chain from that point. This creates complex, branched peptide libraries that explore topologies inaccessible with standard amino acids.

Conformational Constraints : The unique structure can be used to introduce specific turns or kinks into a peptide, allowing for the screening of conformationally defined structures.

The ability to incorporate such building blocks is essential for modern screening platforms like DNA-encoded libraries (DECLs) and one-bead-one-compound (OBOC) libraries, which rely on chemical synthesis to generate their vast diversity. creative-peptides.comacs.org

Application in Collagen Model Peptide Synthesis

Collagen, the most abundant protein in mammals, is characterized by its unique triple-helical structure formed from repeating Gly-Xaa-Yaa sequences. The presence of glycine (B1666218) at every third position is considered critical for the formation of a stable triple helix. The synthesis of collagen model peptides (CMPs) is crucial for studying collagen folding, stability, and its interactions with other biomolecules. nih.gov

Recent research has explored the deliberate replacement of the canonical glycine with D-amino acids. nih.govplos.org Studies have shown that substituting a D-amino acid for glycine at a specific site can significantly increase the peptide's resistance to degradation by collagenase enzymes. plos.org This suggests a key application for Fmoc-α-amino-D-Gly(Boc)-OH in creating stabilized CMPs for therapeutic or material science applications.

The synthesis of long, repeating collagen sequences is notoriously difficult. researchgate.net To overcome these challenges, chemists often employ pre-formed tripeptide synthons. A building block like Fmoc-α-amino-D-Gly(Boc)-OH could be incorporated into such a synthon to be efficiently introduced into a specific position within a CMP. Furthermore, the geminal amino group offers a unique site for installing inter-chain cross-links to stabilize the triple helix or for attaching labels and other functional moieties to create advanced collagen-mimetic materials. researchgate.net

Advanced Analytical Methodologies for Purity and Incorporation Verification

High-Performance Liquid Chromatography (HPLC) for Monomer and Peptide Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of both the Fmoc-protected amino acid monomers and the final synthetic peptides. renyi.hunih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. renyi.hunih.gov

The purity of the Fmoc-α-amino-D-Gly(Boc)-OH monomer is critical, as impurities can lead to the formation of deletion sequences or other peptide-related impurities during solid-phase peptide synthesis (SPPS). ajpamc.com A typical analytical RP-HPLC method for assessing the purity of an Fmoc-amino acid would involve a C18 column and a gradient elution system, often using a mixture of water and acetonitrile (B52724) with an additive like trifluoroacetic acid (TFA). renyi.humdpi.com The high hydrophobicity of the Fmoc group allows for excellent retention and separation on the reversed-phase column.

Similarly, after peptide synthesis, RP-HPLC is employed to determine the purity of the crude peptide product. renyi.hu The chromatogram of a crude peptide will often show a main peak corresponding to the target peptide, along with several smaller peaks representing impurities. These impurities can include deletion sequences (peptides missing one or more amino acids), truncated sequences, or peptides with protecting groups that were not successfully removed. By integrating the peak areas, a quantitative measure of the crude peptide's purity can be obtained. The choice of the stationary phase and the gradient profile are critical for achieving optimal separation of the target peptide from its impurities. For instance, hydrophilic peptides may require highly end-capped C18 columns and shallow gradients for effective retention and resolution. renyi.hu

Table 1: Representative HPLC Conditions for Purity Assessment

| Parameter | Monomer Purity (e.g., Fmoc-α-amino-D-Gly(Boc)-OH) | Crude Peptide Purity |

| Column | C18, 5 µm, 4.6 x 250 mm | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |

| Gradient | 20-80% B over 20 min | 5-65% B over 30 min |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 265 nm (for Fmoc group) | UV at 214/280 nm |

This table provides illustrative conditions. Actual parameters must be optimized for specific molecules.

Mass Spectrometry (MS) Techniques for Sequence and Mass Confirmation of Peptide Products

Mass spectrometry (MS) is a powerful technique for the characterization of peptides, providing precise molecular weight information and sequence confirmation. waters.com When a non-canonical amino acid like α-amino-D-Gly(Boc)-OH is incorporated, MS is crucial for verifying its presence in the final peptide.

Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the two most common ionization techniques used for peptide analysis. ESI is particularly well-suited for coupling with liquid chromatography (LC-MS), allowing for the mass analysis of peptides as they elute from the HPLC column. nih.gov

High-resolution mass spectrometry (HRMS) can provide the accurate mass of the peptide, which can be compared to the theoretical mass calculated from its sequence. This comparison can confirm the successful incorporation of the Fmoc-α-amino-D-Gly(Boc)-OH residue and the removal of both the Fmoc and Boc protecting groups.

Tandem mass spectrometry (MS/MS) is used for peptide sequencing. jpt.com In an MS/MS experiment, a specific peptide ion (the precursor ion) is selected and fragmented. The resulting fragment ions (product ions) are then analyzed. The mass differences between the product ions correspond to the masses of the individual amino acid residues, allowing the peptide sequence to be reconstructed. This is particularly important for confirming the position of the α-amino-D-Gly residue within the peptide chain. De novo sequencing, which determines the sequence without a reference database, is especially useful for peptides containing unnatural amino acids. jpt.com

Table 2: Common Mass Spectrometry Techniques for Peptide Analysis

| Technique | Information Provided | Application for Peptides with Fmoc-α-amino-D-Gly(Boc)-OH |

| ESI-MS | Molecular weight of the intact peptide. | Confirms the final molecular weight after cleavage and deprotection, verifying the incorporation of the α-amino-D-Gly residue. |

| MALDI-TOF MS | Molecular weight of the intact peptide, often with high throughput. | Rapid screening of synthesis products for the correct mass. |

| LC-MS/MS | Separation of peptide mixtures followed by sequencing. | Confirms the exact position of the α-amino-D-Gly residue within the peptide sequence and identifies impurities. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation within Peptides

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the three-dimensional structure and composition of peptides in solution. rsc.org While HPLC and MS can confirm purity and sequence, NMR can elucidate the local conformation and the environment of specific residues, including unnatural amino acids like α-amino-D-Gly(Boc)-OH. springernature.comnih.gov

Proton (¹H) NMR spectra of a peptide can confirm the presence of the constituent amino acids, as the chemical shifts of the protons are sensitive to their local electronic environment. rsc.org For a peptide containing α-amino-D-Gly(Boc)-OH, specific signals corresponding to the protons of this residue and its Boc protecting group (if still present) would be expected.

For peptides containing unnatural amino acids, generating the necessary structural templates for NMR software can be a challenge, but automated tools are becoming available to facilitate this process.

Table 3: NMR Methods for Peptide Structural Analysis

| NMR Experiment | Information Obtained | Relevance for Peptides with α-amino-D-Gly |

| ¹H NMR | Overall composition and presence of specific functional groups. | Confirms the presence of the α-amino-D-Gly residue and its protecting groups. |

| COSY/TOCSY | Identifies the J-coupling network within each amino acid residue. | Assigns the proton signals specifically to the α-amino-D-Gly residue. |

| NOESY/ROESY | Reveals through-space proximity of protons. | Determines the local conformation around the α-amino-D-Gly residue and its influence on the overall peptide structure. |

| ¹³C HSQC/HMBC | Correlates protons with their directly attached or long-range coupled carbons. | Provides detailed information on the carbon skeleton of the unnatural amino acid. |

Assessment of Enantiomeric Purity in Synthesized Peptides and Their Derivatives

The biological activity of a peptide is highly dependent on its stereochemistry. The use of D-amino acids, such as in Fmoc-α-amino-D-Gly(Boc)-OH, is a common strategy to increase peptide stability against enzymatic degradation. It is therefore critical to ensure the enantiomeric purity of the starting materials and to verify that no racemization occurs during peptide synthesis. nih.gov

Chiral HPLC is the primary method for assessing the enantiomeric purity of amino acids and peptides. nih.gov This involves the use of a chiral stationary phase (CSP) that can differentiate between enantiomers. chromatographyonline.comchiraltech.com For amino acid analysis, the peptide is first hydrolyzed to its constituent amino acids. The resulting amino acid mixture is then analyzed on a chiral column to determine the ratio of D- and L-enantiomers for each amino acid. nih.gov To account for any racemization that may occur during the hydrolysis step, the hydrolysis is often carried out in deuterated acid. nih.gov

Several types of CSPs are effective for separating amino acid enantiomers, including those based on macrocyclic antibiotics like teicoplanin. chromatographytoday.com The choice of CSP and mobile phase conditions is crucial for achieving baseline separation of the enantiomers.

Alternatively, chiral derivatizing agents can be used to convert the amino acid enantiomers into diastereomers, which can then be separated on a standard achiral HPLC column. However, direct chiral HPLC is often preferred as it avoids potential side reactions associated with derivatization. nih.gov

Table 4: Approaches for Enantiomeric Purity Assessment

| Method | Principle | Advantages | Disadvantages |

| Direct Chiral HPLC | Separation of enantiomers on a chiral stationary phase. | Direct analysis, avoids derivatization steps. nih.gov | Requires specialized and often expensive chiral columns. |

| Indirect Chiral HPLC | Derivatization with a chiral reagent to form diastereomers, followed by separation on an achiral column. | Can be performed on standard HPLC systems. | Derivatization reaction must be quantitative and free of racemization. |

| Chiral GC | Separation of volatile amino acid derivatives on a chiral gas chromatography column. | High resolution. | Requires derivatization to make amino acids volatile. |

| LC-MS/MS | Coupling chiral chromatography with mass spectrometry. | Provides high sensitivity and selectivity, confirming the identity of the enantiomers. nih.gov | Complex instrumentation. |

Computational Chemistry and Molecular Modeling Studies

Prediction of Reactivity and Reaction Pathways for Synthesis and Derivatization

Computational chemistry serves as a powerful tool for predicting the reactivity of complex molecules like Fmoc-α-amino-D-Gly(Boc)-OH, thereby optimizing its use in solid-phase peptide synthesis (SPPS). The presence of two distinct protecting groups, the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the acid-labile tert-butoxycarbonyl (Boc) group, allows for orthogonal deprotection strategies. peptide.com

Quantum mechanical calculations can model the electron distribution across the molecule to predict the most likely sites for nucleophilic or electrophilic attack. For instance, the Fmoc group's removal is initiated by a base like piperidine (B6355638), a reaction pathway whose transition states and energy barriers can be computationally modeled. nih.gov Similarly, the cleavage of the Boc group under acidic conditions, typically with trifluoroacetic acid (TFA), can be simulated to understand the mechanism and predict potential side reactions. peptide.com

A significant challenge in utilizing α,α-disubstituted amino acids is the steric hindrance around the carboxyl group, which can impede coupling efficiency during peptide synthesis. nih.gov Computational models can predict the steric bulk and its impact on the approach of an incoming activated amino acid. Deep learning models, trained on vast datasets from automated peptide syntheses, have shown success in predicting the outcomes of deprotection and coupling reactions by mapping structural representations of amino acids to experimental parameters. amidetech.com These models can account for factors like the nature of the protecting groups and the local peptide sequence to forecast reaction efficiency. amidetech.com

The table below outlines the predicted reactivity at key functional sites of the molecule, which can be explored using computational methods to guide synthetic strategies.

| Molecular Site | Protecting Group | Predicted Reactivity / Reaction Pathway | Computational Method | Key Findings/Predictions |

| α-Amino Group 1 | Fmoc | Susceptible to base-catalyzed cleavage (e.g., piperidine). | Density Functional Theory (DFT), Transition State Theory | Prediction of deprotection kinetics and mechanism; identification of stable intermediates like dibenzofulvene adducts. nih.gov |

| α-Amino Group 2 | Boc | Stable to base; cleaved under strong acidic conditions (e.g., TFA). | Ab initio calculations | Modeling of carbocation stability upon protonation; prediction of side reactions like t-butylation of sensitive residues (e.g., Trp). acs.orgpeptide.com |

| Carboxyl Group | -OH | Requires activation (e.g., with HBTU, HATU) for amide bond formation. | Molecular Mechanics (MM), Quantum Mechanics (QM) | Estimation of steric hindrance affecting coupling efficiency; prediction of racemization risk, although minimal for glycine (B1666218) derivatives. nih.gov |

This table is generated based on established principles of peptide chemistry and computational modeling. Specific values would require dedicated quantum mechanical and molecular dynamics studies on the target molecule.

Simulation of Conformational Dynamics and Intermolecular Interactions

The incorporation of Fmoc-α-amino-D-Gly(Boc)-OH into a peptide chain introduces significant conformational constraints. Molecular dynamics (MD) simulations are indispensable for exploring the conformational landscape of peptides containing this unnatural amino acid. The geminal substitution at the α-carbon severely restricts the backbone dihedral angles (phi, ψ), effectively locking the local conformation.

MD simulations can be used to:

Explore Conformational Space: By simulating the molecule's movement over time, researchers can identify low-energy, stable conformations. The D-configuration, combined with the bulky protecting groups, is expected to disrupt standard secondary structures like α-helices and β-sheets.

Analyze Dihedral Angle Preferences: Unlike standard L-amino acids, the allowed regions in a Ramachandran-like plot for this residue would be drastically different, favoring unique turn or kink structures.

Simulate Interactions: These simulations can model how the molecule interacts with solvent molecules, ions, or other peptide chains, providing insights into solubility and aggregation propensity. rsc.org Aggregation is a common sequence-dependent problem in peptide synthesis that can be predicted and potentially mitigated through such simulations. amidetech.com

The conformational rigidity imparted by this residue can be harnessed to stabilize specific peptide structures, a key goal in the development of peptidomimetics with enhanced biological activity and stability. sigmaaldrich.com

| Simulation Parameter | Description | Relevance to Fmoc-α-amino-D-Gly(Boc)-OH |

| Backbone Dihedral Angles (Φ, Ψ) | The angles of rotation around the N-Cα and Cα-C bonds, respectively. | The geminal diamino substitution and D-configuration severely restrict these angles, predisposing the peptide backbone to specific non-canonical conformations. |

| Side-Chain Dihedral Angles (χ) | Angles of rotation within the Fmoc and Boc protecting groups. | The orientation of these bulky groups influences intermolecular interactions and can sterically hinder access to the peptide backbone. |

| Radius of Gyration (Rg) | A measure of the molecule's or peptide's compactness. | MD simulations can track changes in Rg to understand folding, unfolding, and the overall conformational dynamics of a peptide containing this residue. |

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed structures. | Used to assess the stability of a simulated peptide conformation over time. High stability is often a design goal for peptidomimetics. sigmaaldrich.com |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule accessible to a solvent. | Helps in understanding solubility and the exposure of key functional groups for intermolecular interactions. |

This table outlines key parameters used in molecular dynamics simulations to study the conformational behavior of peptides. The specific outcomes for a peptide containing Fmoc-α-amino-D-Gly(Boc)-OH would depend on the full peptide sequence and simulation conditions.

Rational Design of Peptides Incorporating Fmoc-α-amino-D-Gly(Boc)-OH for Specific Research Outcomes

The unique structural features of Fmoc-α-amino-D-Gly(Boc)-OH, predictable through computational modeling, make it a valuable building block for the rational design of peptides with tailored properties. Its primary utility lies in its capacity to act as a potent secondary structure disrupter and turn inducer.

Computational workflows for rational peptide design often involve:

Target Identification: A biological target, such as a protein receptor or enzyme active site, is identified.

Structural Analysis: The three-dimensional structure of the target is analyzed to identify key binding motifs.

Peptide Scaffolding: A lead peptide sequence is chosen or designed.

In-Silico Substitution: Computational tools are used to virtually substitute one or more residues in the lead peptide with Fmoc-α-amino-D-Gly(Boc)-OH (or its deprotected form in the final peptide).

Molecular Docking and MD: The modified peptide is then docked into the target's binding site, and MD simulations are run to assess the stability of the complex and the binding affinity. The constrained conformation induced by the gem-diamino residue can pre-organize the peptide into a bioactive conformation, potentially increasing binding affinity and selectivity.

Introducing D-amino acids is a known strategy to enhance peptide resistance to enzymatic degradation by proteases, thereby increasing their in vivo half-life. By using this building block, medicinal chemists can design peptidomimetics that not only have a constrained, active conformation but also possess improved pharmacokinetic properties.

| Step | Computational Technique | Objective | Expected Outcome for Fmoc-α-amino-D-Gly(Boc)-OH |

| 1. Virtual Screening | Molecular Docking | To predict the binding mode and affinity of a peptide library containing the unnatural amino acid against a protein target. | Identification of peptide sequences where the conformational constraint imposed by the residue leads to a high-affinity interaction. |

| 2. Conformational Constraint | Molecular Dynamics (MD) Simulation | To confirm that the residue induces a specific, stable turn or kink in the peptide backbone as intended. | A stabilized, pre-organized peptide conformation that minimizes the entropic penalty of binding to the target. iris-biotech.de |

| 3. Binding Free Energy Calculation | Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) | To quantitatively predict the binding affinity of the designed peptide to its target. | A calculated binding free energy (ΔG) that is superior to the parent peptide, validating the rational design. |

| 4. Stability Analysis | MD Simulation in explicit solvent | To assess the structural stability of the peptide and its resistance to degradation. | Confirmation that the D-amino acid configuration enhances proteolytic resistance, leading to a more viable therapeutic candidate. |

This table represents a generalized workflow for the rational design of peptides. The success of incorporating Fmoc-α-amino-D-Gly(Boc)-OH would be highly dependent on the specific peptide sequence and the target receptor.

Emerging Trends and Future Directions in Research

Development of Sustainable and Greener Synthetic Approaches

Key strategies being explored include:

Solvent Replacement: A primary goal is the substitution of conventional polar aprotic solvents with more environmentally benign alternatives. Researchers are investigating the use of greener solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and N-formylmorpholine (NFM) for both the coupling and deprotection steps in SPPS. The challenge lies in ensuring that these alternative solvents can effectively solvate the growing peptide chain and reagents without compromising reaction kinetics or leading to unwanted side reactions.

Solvent-Free and Aqueous Synthesis: More radical approaches aim to eliminate organic solvents altogether. This includes mechanochemistry, where reactions are induced by mechanical force in the absence of a solvent, and aqueous-phase synthesis. While still in early stages for complex peptides, these methods hold the promise of dramatically reducing the environmental footprint of peptide production.

Reagent and Catalyst Optimization: Efforts are underway to design more efficient coupling reagents that minimize racemization and can be used in smaller excesses. Furthermore, the development of recyclable catalysts and solid-supported reagents aims to simplify purification processes and reduce chemical waste.

For derivatives like Fmoc-α-amino-D-Gly(Boc)-OH, the successful implementation of these green chemistry principles will require careful optimization to ensure compatibility with its specific steric and electronic properties during peptide elongation.

Exploration of Novel Bio-Inspired Applications for Peptides Containing the Derivative